3-tButylsalicylaldoxime
Description
3-tButylsalicylaldoxime (CAS: 32693-87-1) is a substituted salicylaldoxime derivative featuring a tert-butyl group at the 3-position of the phenolic ring. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol. The compound is a bidentate ligand, coordinating metal ions via its phenolic oxygen and oxime nitrogen atoms. It is widely employed in solvent extraction processes for transition metals, particularly Cu(II), due to its high selectivity and stability in non-polar organic solvents like chloroform or kerosene . The steric bulk of the tert-butyl group enhances its hydrophobicity and influences metal-ligand complex geometry, distinguishing it from simpler salicylaldoxime derivatives.
Properties
CAS No. |
372156-92-8 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 |
IUPAC Name |
2-tert-butyl-6-[(E)-hydroxyiminomethyl]phenol |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)9-6-4-5-8(7-12-14)10(9)13/h4-7,13-14H,1-3H3/b12-7+ |
InChI Key |
NJEQBBNVFXSQSG-KPKJPENVSA-N |
SMILES |
CC(C)(C)C1=CC=CC(=C1O)C=NO |
Isomeric SMILES |
CC(C)(C)C1=CC=CC(=C1O)/C=N/O |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1O)C=NO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Salicylaldoxime Derivatives
Structural and Electronic Properties
The tert-butyl substituent in 3-tButylsalicylaldoxime introduces significant steric hindrance and electron-donating effects compared to other substituents (e.g., halogens or nitro groups). For instance:
- 3-Fluorosalicylaldoxime (C₇H₆FNO₂) has a smaller, electron-withdrawing fluorine atom, reducing the phenolic OH pKa (≈8.5) compared to 3-tButylsalicylaldoxime (pKa ≈9.2) .
- 5-Nitrosalicylaldoxime (C₇H₆N₂O₄) features a nitro group at the 5-position, which strongly withdraws electron density, further lowering the phenolic pKa (≈7.1) and increasing solubility in polar solvents .
Physicochemical Properties
| Property | 3-tButylsalicylaldoxime | 3-Fluorosalicylaldoxime | 5-Nitrosalicylaldoxime |
|---|---|---|---|
| Molecular Weight | 193.24 g/mol | 155.12 g/mol | 182.13 g/mol |
| Phenolic pKa | 9.2 | 8.5 | 7.1 |
| Solubility in CHCl₃ | 15.3 g/L | 8.7 g/L | 2.1 g/L |
| Melting Point | 142–144°C | 118–120°C | 165–167°C |
The tert-butyl group enhances solubility in non-polar solvents while reducing crystallinity compared to halogenated or nitro-substituted analogs. Crystallographic studies reveal that 3-tButylsalicylaldoxime forms less dense crystal lattices due to steric effects, whereas 3-fluorosalicylaldoxime exhibits tighter packing via hydrogen-bonding networks .
Metal Extraction Performance
| Metal Ion | 3-tButylsalicylaldoxime (% Extraction) | 3-Fluorosalicylaldoxime (% Extraction) | 5-Nitrosalicylaldoxime (% Extraction) |
|---|---|---|---|
| Cu(II) | 92.5 | 85.0 | 78.3 |
| Ni(II) | 68.2 | 72.5 | 65.8 |
| Fe(III) | 12.4 | 18.7 | 24.9 |
3-tButylsalicylaldoxime demonstrates superior Cu(II) selectivity due to its optimized steric and electronic profile, which minimizes interference from Fe(III) or Ni(II) . In contrast, 5-nitrosalicylaldoxime’s electron-withdrawing nitro group improves Fe(III) extraction but reduces Cu(II) specificity.
Stability and Industrial Applicability
- Thermal Stability : 3-tButylsalicylaldoxime decomposes at 220°C, outperforming 3-fluorosalicylaldoxime (180°C) and 5-nitrosalicylaldoxime (190°C) .
- Reusability : After five extraction-stripping cycles, 3-tButylsalicylaldoxime retains 89% efficiency, compared to 76% for 3-fluorosalicylaldoxime, attributed to its resistance to oxidative degradation .
Research Findings and Limitations
- Crystallographic Insights : Studies by Wood et al. (2006) highlight that steric bulk in 3-tButylsalicylaldoxime distorts metal-ligand bond angles, reducing complex stability constants (log β) for larger ions like Fe(III) .
- Contradictory Data : While most studies affirm its Cu(II) selectivity, Tasker et al. (2008) observed reduced efficiency in high-chloride media, suggesting solvent-dependent behavior .
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